

Application Notes & Protocols: Extraction and Purification of Naringin from Citrus Peel

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Compound of Interest		
Compound Name:	Naringin 4'-glucoside	
Cat. No.:	B3028227	Get Quote

Introduction

Naringin, a flavanone glycoside with the chemical name 4',5,7-trihydroxyflavanone-7-rhamnoglucoside, is a prominent bioactive compound found abundantly in citrus fruits, particularly in the peel (albedo and flavedo) of grapefruit, pomelo, and sour orange.[1][2][3] It is responsible for the characteristic bitter taste of these fruits. Naringin and its aglycone, naringenin, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-carcinogenic, and cardioprotective effects.[3][4] The effective extraction and purification of naringin from citrus processing waste, such as peels, are crucial for its commercial application and for conducting further research. These application notes provide detailed protocols for the extraction and purification of naringin from citrus peel, targeted at researchers, scientists, and professionals in drug development.

Part 1: Extraction of Naringin from Citrus Peel

A variety of techniques have been employed to extract naringin from citrus peel, ranging from conventional solid-liquid extraction methods to more advanced, efficient techniques. The choice of method often depends on factors such as desired yield, solvent consumption, and processing time.

Common Extraction Methods

Methodological & Application





- Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing the release of target compounds. UAE is often favored for its higher efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.[5][6]
- Soxhlet Extraction: A traditional and exhaustive method involving continuous extraction with a distilled solvent. While effective, it typically requires longer extraction times and larger volumes of solvent.[5][7]
- Reflux Extraction: This technique involves boiling the solvent with the plant material, with the vapor being condensed and returned to the extraction flask. It is more efficient than simple maceration but can be less efficient than UAE.[5][8]
- Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. It is the least complex method but often results in lower yields.[5][9]
- Combined Methods: Some protocols combine methods, such as ultrasound and reflux extraction, to maximize yields.[1]

Quantitative Comparison of Extraction Methods

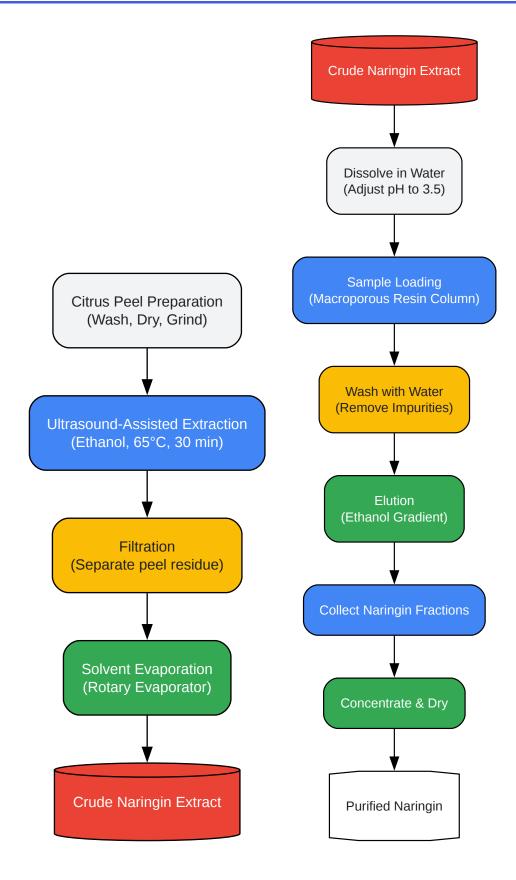
The efficiency of naringin extraction is influenced by the chosen method, solvent, temperature, time, and solid-to-liquid ratio. The following table summarizes quantitative data from various studies.



Citrus Source	Extraction Method	Solvent	Optimal Parameters	Naringin Yield	Reference
Citrus sinensis	Ultrasound- Assisted Extraction (UAE)	Ethanol	65.5°C, 30 min, 25.88 mL/g	2.021 mg/g	[5]
Citrus grandis L.	Ultrasound- Assisted Extraction (UAE)	Not specified	74.8°C, 1.58 h, 56.51 mL/g, 28.05 KHz	36.25 mg/g	[10][11]
Citrus x paradisi L.	Combined UAE + Reflux (70% Ethanol)	70% Ethanol	Not specified	51.94 mg/g	[1]
Citrus x paradisi L.	Combined UAE + Reflux (50% Ethanol)	50% Ethanol	Not specified	49.13 mg/g	[1]
Citrus x paradisi L.	UAE (bath)	Not specified	Not specified	17.45 mg/g (from albedo)	[8]
Citrus x paradisi L.	UAE (bath) + Thermal Hydrolysis	Not specified	Not specified	25.05 mg/g (from albedo)	[8]
Citrus sinensis	Soxhlet Extraction	Ethanol	50°C, 1 h, 10 mL/g	Yield not specified	[5]

Experimental Workflow for Naringin Extraction





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